molecular formula C14H21N5O B10842628 (Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol

(Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol

Cat. No.: B10842628
M. Wt: 275.35 g/mol
InChI Key: QZMKAUPEGUOLDB-TUISVCKWSA-N
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Description

(Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol is a complex organic compound that features a purine base attached to a non-5-en-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of functional groups, selective reduction, and coupling reactions to introduce the purine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include continuous flow reactions, use of automated synthesis equipment, and stringent quality control measures to produce high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the purine base or the non-5-en-2-ol backbone.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the purine base.

Scientific Research Applications

Chemistry

In chemistry, (Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its interactions with nucleic acids and proteins. Its purine base can mimic natural nucleotides, making it useful in studying DNA and RNA processes, such as replication and transcription.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The purine base can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, alteration of gene expression, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with a different base but similar backbone.

    Tenofovir: A nucleotide analog used as an antiviral drug, featuring a modified purine base.

Uniqueness

(Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol is unique due to its specific stereochemistry and the presence of a non-5-en-2-ol backbone. This structural uniqueness allows it to interact differently with biological targets compared to other purine-based compounds, potentially leading to distinct biological activities and applications.

Properties

Molecular Formula

C14H21N5O

Molecular Weight

275.35 g/mol

IUPAC Name

(Z,2S,3R)-3-(6-aminopurin-9-yl)non-5-en-2-ol

InChI

InChI=1S/C14H21N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h5-6,8-11,20H,3-4,7H2,1-2H3,(H2,15,16,17)/b6-5-/t10-,11+/m0/s1

InChI Key

QZMKAUPEGUOLDB-TUISVCKWSA-N

Isomeric SMILES

CCC/C=C\C[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N

Canonical SMILES

CCCC=CCC(C(C)O)N1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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